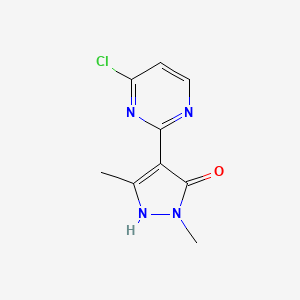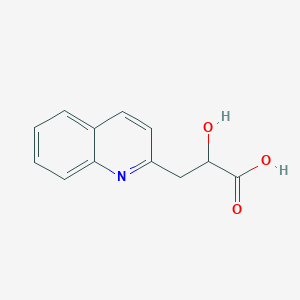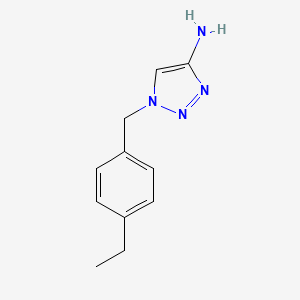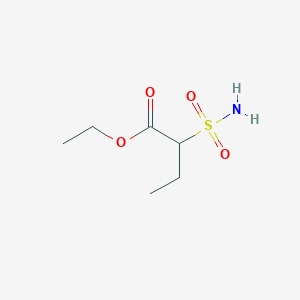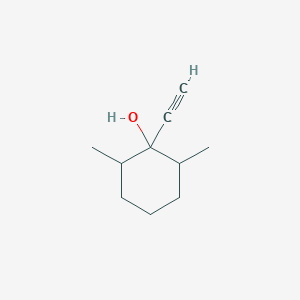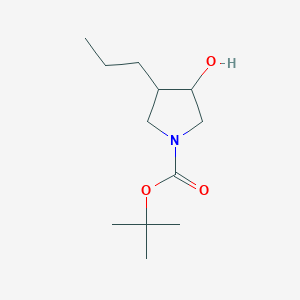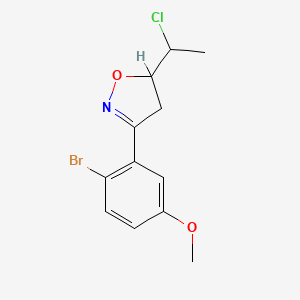
3-(2-Bromo-5-methoxyphenyl)-5-(1-chloroethyl)-4,5-dihydro-1,2-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Bromo-5-methoxyphenyl)-5-(1-chloroethyl)-4,5-dihydro-1,2-oxazole is a synthetic organic compound that belongs to the class of oxazoles. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound features a bromine and a methoxy group on the phenyl ring, as well as a chloroethyl group on the oxazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-5-methoxyphenyl)-5-(1-chloroethyl)-4,5-dihydro-1,2-oxazole typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-5-methoxybenzaldehyde and 1-chloro-2-nitroethane.
Formation of Intermediate: The aldehyde and nitroethane undergo a Henry reaction (nitroaldol reaction) to form a nitro alcohol intermediate.
Cyclization: The nitro alcohol intermediate is then cyclized under acidic conditions to form the oxazole ring.
Reduction: The nitro group is reduced to an amine, and subsequent chlorination yields the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Bromo-5-methoxyphenyl)-5-(1-chloroethyl)-4,5-dihydro-1,2-oxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The phenyl ring can participate in coupling reactions such as Suzuki or Heck reactions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Products with new functional groups replacing the bromine or chlorine atoms.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced derivatives, such as amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications, such as in drug discovery and development.
Industry: Use in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of 3-(2-Bromo-5-methoxyphenyl)-5-(1-chloroethyl)-4,5-dihydro-1,2-oxazole would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways and targets would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Bromo-5-methoxyphenyl)-4,5-dihydro-1,2-oxazole: Lacks the chloroethyl group.
3-(2-Bromo-5-methoxyphenyl)-5-ethyl-4,5-dihydro-1,2-oxazole: Has an ethyl group instead of a chloroethyl group.
3-(2-Bromo-5-methoxyphenyl)-5-(1-chloroethyl)-1,2-oxazole: Lacks the dihydro component.
Uniqueness
The presence of both the bromine and methoxy groups on the phenyl ring, along with the chloroethyl group on the oxazole ring, makes 3-(2-Bromo-5-methoxyphenyl)-5-(1-chloroethyl)-4,5-dihydro-1,2-oxazole unique
Propiedades
Fórmula molecular |
C12H13BrClNO2 |
|---|---|
Peso molecular |
318.59 g/mol |
Nombre IUPAC |
3-(2-bromo-5-methoxyphenyl)-5-(1-chloroethyl)-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C12H13BrClNO2/c1-7(14)12-6-11(15-17-12)9-5-8(16-2)3-4-10(9)13/h3-5,7,12H,6H2,1-2H3 |
Clave InChI |
IZFWEXNHWBCNBS-UHFFFAOYSA-N |
SMILES canónico |
CC(C1CC(=NO1)C2=C(C=CC(=C2)OC)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[5-chloro-2-(4-fluorophenyl)-1H-indol-3-yl]propanoic Acid](/img/structure/B13630205.png)
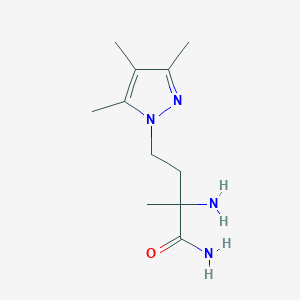

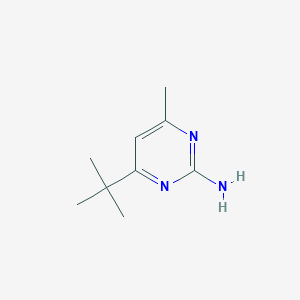
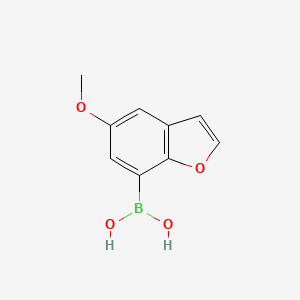

![2-[3-(2-Azidoethyl)-3H-diazirin-3-yl]ethanol](/img/structure/B13630239.png)
